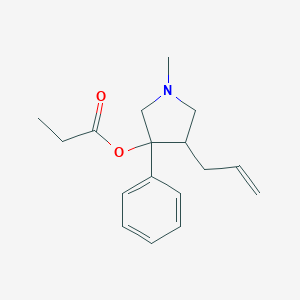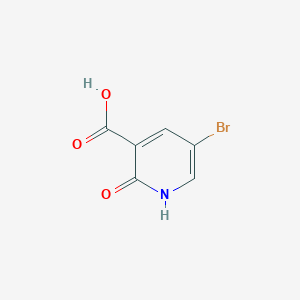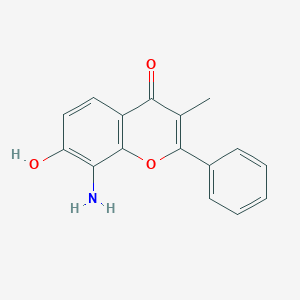
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one, also known as Amorfrutin B, is a natural product that belongs to the family of flavonoids. It is found in the roots of licorice (Glycyrrhiza glabra) and is known for its various biological activities. Amorfrutin B has been studied extensively for its potential therapeutic applications, especially in the treatment of metabolic disorders such as diabetes and obesity.
Wirkmechanismus
The mechanism of action of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B is not fully understood. However, it is believed to exert its effects by activating the peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that plays a crucial role in glucose and lipid metabolism. By activating PPAR gamma, 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B can improve insulin sensitivity and glucose uptake in the liver, muscle, and adipose tissue. It can also reduce inflammation and oxidative stress, which are associated with various metabolic disorders.
Biochemische Und Physiologische Effekte
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B has several biochemical and physiological effects. It can improve glucose metabolism and insulin sensitivity by activating PPAR gamma. It can also reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, it can regulate lipid metabolism by reducing the expression of genes involved in lipogenesis and increasing the expression of genes involved in fatty acid oxidation.
Vorteile Und Einschränkungen Für Laborexperimente
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B has several advantages and limitations for lab experiments. It is a natural product that can be obtained from licorice roots or synthesized in the laboratory. It has several biological activities that make it a promising candidate for the treatment of metabolic disorders. However, the yield of the synthetic process is relatively low, and the purification of the final product is challenging. Additionally, the mechanism of action of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B is not fully understood, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
Several future directions can be explored to further understand the potential therapeutic applications of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B. These include:
1. Studying the effects of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B on other metabolic disorders such as cardiovascular diseases and cancer.
2. Investigating the molecular mechanisms underlying the effects of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B on glucose and lipid metabolism.
3. Developing more efficient and cost-effective methods for the synthesis and purification of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B.
4. Conducting clinical trials to evaluate the safety and efficacy of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B in humans.
5. Exploring the potential of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B as a lead compound for the development of new drugs for the treatment of metabolic disorders.
Synthesemethoden
The synthesis of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B is a complex process that involves several steps. It can be obtained through the extraction of licorice roots, followed by purification using various chromatographic techniques. Alternatively, it can be synthesized in the laboratory using chemical reactions involving different reagents and solvents. However, the yield of the synthetic process is relatively low, and the purification of the final product is challenging.
Wissenschaftliche Forschungsanwendungen
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B has been extensively studied for its potential therapeutic applications. It has been shown to have anti-diabetic, anti-inflammatory, and anti-obesity properties. Several studies have demonstrated that 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B can improve glucose metabolism and insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes. Additionally, it has been shown to reduce inflammation and oxidative stress, which are associated with various metabolic disorders.
Eigenschaften
CAS-Nummer |
110197-04-1 |
|---|---|
Produktname |
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one |
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
8-amino-7-hydroxy-3-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H13NO3/c1-9-14(19)11-7-8-12(18)13(17)16(11)20-15(9)10-5-3-2-4-6-10/h2-8,18H,17H2,1H3 |
InChI-Schlüssel |
VGXOUSJJDJJUMK-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C3=CC=CC=C3 |
Synonyme |
4H-1-Benzopyran-4-one,8-amino-7-hydroxy-3-methyl-2-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



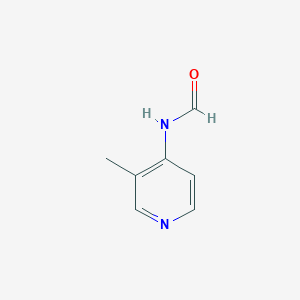
![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)
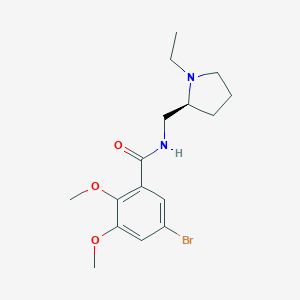
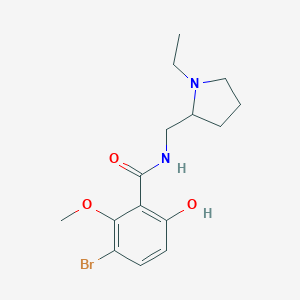
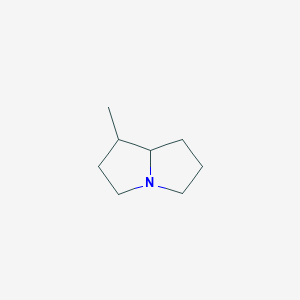
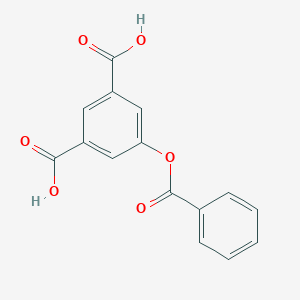
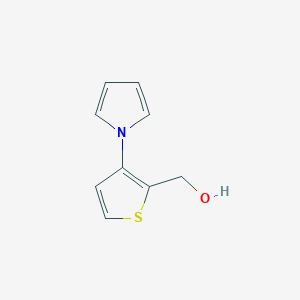
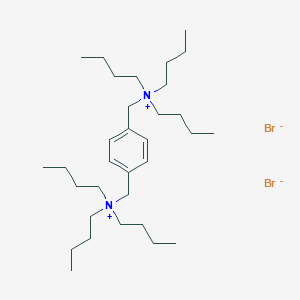
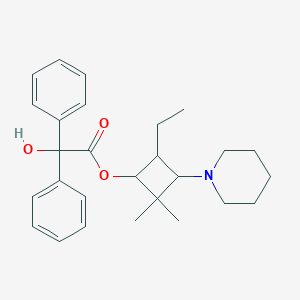
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
